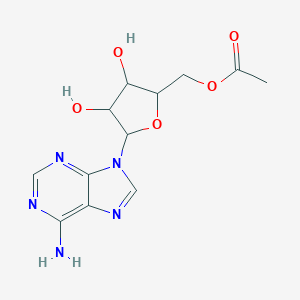

5'-O-Acetyl Adenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-5(18)21-2-6-8(19)9(20)12(22-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIAANGDAQJRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943952 | |

| Record name | 9-(5-O-Acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-25-2 | |

| Record name | Adenosine 5'-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-O-Acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Cellular Activities of 5 O Acetyl Adenosine and Analogues

Modulation of Cellular Transport Systems

The transport of nucleosides and their analogues across cellular membranes is a critical process for their subsequent metabolic effects. This transport is mediated by specific proteins, and understanding how compounds like 5'-O-Acetyl Adenosine (B11128) interact with these transporters is key to understanding their cellular activity.

Impact on Human Concentrative Nucleoside Transporter 2 (hCNT2) Activity

The human Concentrative Nucleoside Transporter 2 (hCNT2) is a sodium-dependent transporter primarily responsible for the uptake of purine (B94841) nucleosides and uridine. core.ac.ukwjgnet.com Research has shown that derivatives of adenosine can act as inhibitors of hCNT2. In a study investigating the conversion of adenosine into an inhibitor through derivatization, various modified adenosine compounds were evaluated for their inhibitory effects on hCNT2. nih.gov While many base-modified adenosines showed little effect, 5'-O-Acetyl Adenosine was found to have a weak inhibitory effect on hCNT2, with an IC50 value greater than 100 μM in COS-7 cells expressing the transporter. nih.govmedchemexpress.com This suggests that the 5'-O-acetylation of adenosine does not confer potent inhibitory activity against hCNT2. In contrast, other modifications, such as at the 8-position of adenosine, have led to the development of more potent hCNT2 inhibitors. nih.gov

Regulation of Intracellular Metabolic Signaling Pathways

Once inside the cell, adenosine analogues can influence a variety of metabolic signaling pathways, playing a crucial role in cellular energy homeostasis. The analogue 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine has been extensively studied for its ability to modulate these pathways, particularly through the activation of AMP-activated protein kinase (AMPK).

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism, activated in response to a low intracellular energy state (high AMP:ATP ratio). wikipedia.orgnih.gov Its activation stimulates catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. pnas.org The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117) has been identified as a potent activator of AMPK. nih.govresearchgate.net

Studies in HepG2 cells demonstrated that WS070117 treatment resulted in a dose-dependent activation of AMPK. nih.gov Interestingly, this activation was found to be independent of changes in the intracellular AMP:ATP ratio. nih.gov Further investigation into the mechanism revealed that WS070117 may activate AMPK by binding to and regulating the γ subunit of the kinase. nih.gov This mode of action distinguishes it from other AMPK activators like metformin, which indirectly activates AMPK by increasing the AMP:ATP ratio. frontiersin.org The activation of AMPK by WS070117 was shown to be abolished by treatment with Compound C, a known AMPK inhibitor. nih.gov

Effects on Lipid Metabolism Homeostasis

A primary consequence of AMPK activation is the regulation of lipid metabolism. wikipedia.org Activated AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC), thereby reducing the production of malonyl-CoA and inhibiting fatty acid synthesis. youtube.com Conversely, the decrease in malonyl-CoA relieves its inhibition on carnitine palmitoyltransferase 1 (CPT-1), leading to increased fatty acid oxidation in the mitochondria. wikipedia.org

The analogue 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117) has been shown to exert significant effects on lipid metabolism, consistent with its AMPK-activating properties. nih.govresearchgate.net In HepG2 cells, treatment with WS070117 led to a decrease in lipid biosynthesis and an increase in lipid oxidation. nih.gov In vivo studies using hamsters fed a high-fat diet showed that administration of WS070117 significantly inhibited the accumulation of lipids. nih.gov Metabolomic analysis of these hamsters revealed that the compound could regulate metabolites associated with lipid metabolism, reversing them towards normal levels. researchgate.net

Influence on Carbohydrate and Choline (B1196258) Metabolism Pathways

The metabolic regulatory effects of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117) extend beyond lipid metabolism to include carbohydrate and choline metabolism. researchgate.net NMR-based metabolomics studies in hyperlipidemic hamsters treated with WS070117 revealed dose-related regulation of metabolites associated with both glucose and choline metabolism. researchgate.net

Ligand-Receptor Interactions with Adenosine Receptors

Adenosine exerts its physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. sigmaaldrich.comnih.gov These receptors are involved in a wide array of physiological processes. nih.gov The modification of the adenosine scaffold can lead to compounds with varying affinities and selectivities for these receptors.

While direct and comprehensive binding studies for this compound at the different adenosine receptor subtypes are not widely available, research on adenosine derivatives indicates that modifications at the 5'-position can influence receptor potency. sigmaaldrich.com For instance, small alkyl amide substitutions at the 5'-position, as seen in NECA (5'-N-ethylcarboxamidoadenosine), can increase potency at all adenosine receptor subtypes. sigmaaldrich.com Conversely, prodrug approaches have utilized 5'-O-acetyl esters of adenosine agonists to potentially improve their pharmacokinetic properties, though this can sometimes reduce receptor affinity until the acetyl group is cleaved in vivo. nih.gov

The exploration of various adenosine analogues has been a strategy to develop selective agonists and antagonists for the different receptor subtypes. nih.gov However, without specific binding data for this compound, its direct interaction profile with A1, A2A, A2B, and A3 receptors remains to be fully elucidated.

Interactive Data Table: Effects of this compound and its Analogue on Cellular Targets

| Compound | Target | Effect | Cell Line/Model | IC50/EC50 | Reference |

| This compound | hCNT2 | Inhibition | COS-7 | > 100 μM | nih.govmedchemexpress.com |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117) | AMPK | Activation | HepG2 | Dose-dependent | nih.gov |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117) | Lipid Metabolism | Inhibition of lipid accumulation | High-fat diet hamsters | - | nih.gov |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117) | Glucose Metabolism | Regulation of metabolites | Hyperlipidemic hamsters | - | researchgate.net |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117) | Choline Metabolism | Regulation of metabolites | Hyperlipidemic hamsters | - | researchgate.net |

Affinity and Selectivity for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The affinity of a ligand for a receptor is a measure of how tightly it binds, typically quantified by the inhibition constant (Kᵢ). Research into 5'-ester derivatives of adenosine analogues reveals that acetylation at the 5'-position generally leads to a significant loss of affinity for adenosine receptors, particularly the A1 subtype.

Studies on potent A1 adenosine agonists, such as N⁶-cyclopentyladenosine (CPA), have shown that their 5'-ester derivatives exhibit a markedly reduced affinity at rat brain A1-adenosine receptors. medchemexpress.comnih.gov This reduction in binding affinity is often an intentional design feature, as these acetylated compounds are frequently developed as prodrugs. medchemexpress.comnih.gov The rationale behind this strategy is that the less active, more lipophilic 5'-O-acetyl derivative can facilitate passage across biological membranes. Subsequently, endogenous esterase enzymes are expected to cleave the acetyl group, releasing the active parent agonist at the target site. medchemexpress.com

Due to this significantly diminished affinity, this compound itself is not considered a selective agonist for any adenosine receptor subtype. High selectivity is typically achieved in analogues that possess specific structural features optimized for the binding pocket of a particular receptor, which is not the case for a simple acetyl modification. For instance, compounds like 2-chloro-N⁶-cyclopentyladenosine (CCPA) achieve high A1 selectivity through combined modifications at the N⁶ and C2 positions, while N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) shows high A3 selectivity due to its specific N⁶ and 5'-uronamide functionalities. d-nb.infogoogle.com

Table 1: Comparative A1 Receptor Affinity of an Agonist and its 5'-Ester Derivative

| Compound | Modification | A1 Receptor Affinity (Kᵢ) | Reference |

| N⁶-cyclopentyladenosine (CPA) | Parent Agonist | High (nanomolar range) | medchemexpress.comnih.gov |

| 5'-O-Acetyl-N⁶-cyclopentyladenosine | 5'-Ester Prodrug | Highly Diminished | medchemexpress.comnih.gov |

Structure-Activity Relationship (SAR) Studies for Receptor Modulation

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For adenosine receptor ligands, the 5'-position of the ribose is a critical determinant of affinity and efficacy.

The general SAR findings indicate that introducing a 5'-O-acetyl group is detrimental to direct receptor binding across all subtypes when compared to optimally substituted analogues.

A1 Receptors: While the A1 receptor can tolerate a variety of bulky and even negatively charged groups at the 5'-position, the introduction of a 5'-ester to potent agonists like CPA leads to a significant loss of affinity. medchemexpress.comnih.govresearchgate.net This underscores that while the pocket is accommodating, specific interactions governed by the parent molecule are disrupted by the acetyl group, reinforcing its role in a prodrug context rather than as a pharmacophore for direct binding. medchemexpress.comnih.gov

A2A and A2B Receptors: High affinity at A2A and A2B receptors is often associated with a 5'-carboxamide group, as exemplified by the non-selective agonist 5'-N-ethylcarboxamidoadenosine (NECA). ebi.ac.ukcuni.cz SAR studies of 5'-N-substituted carboxamidoadenosines have shown that the nature of the amide substituent is key to modulating affinity and selectivity. ebi.ac.uk The replacement of this crucial carboxamide with a simple ester like a 5'-O-acetyl group represents a significant structural deviation that is inconsistent with high-affinity binding.

A3 Receptors: The A3 receptor demonstrates stringent structural requirements for high-affinity agonists. The 5'-uronamide moiety, particularly the N-methyluronamide found in the highly selective agonist IB-MECA, is a critical feature for potent A3 receptor interaction. google.comnih.gov The presence of this group is vital for establishing key hydrogen bonds and other interactions within the A3 binding pocket. Substituting this with a 5'-O-acetyl group would eliminate these essential interactions, leading to a dramatic loss of affinity and efficacy at the A3 receptor.

Table 2: Summary of Structure-Activity Relationships at the 5'-Position for Adenosine Receptor Agonists

| Receptor Subtype | Optimal 5'-Group for High Affinity | Effect of 5'-O-Acetyl Group | Reference |

| A1 | Tolerates various modifications; dependent on other substitutions. | Diminishes affinity, often used in prodrugs. | medchemexpress.comnih.govresearchgate.net |

| A2A | Carboxamide (e.g., in NECA). | Unfavorable for high affinity compared to carboxamides. | ebi.ac.uk |

| A2B | Carboxamide (e.g., in NECA). | Unfavorable for high affinity compared to carboxamides. | ebi.ac.ukcuni.cz |

| A3 | Uronamide (e.g., in IB-MECA). | Disrupts key interactions; leads to loss of affinity. | google.comnih.gov |

Enzymatic Interactions and Molecular Mechanisms Involving 5 O Acetyl Adenosine

Substrate and Inhibitor Properties with Nucleoside-Metabolizing Enzymes

The modification of the 5'-hydroxyl group in adenosine (B11128) to an acetyl ester in 5'-O-Acetyl Adenosine significantly alters its recognition and processing by enzymes that typically metabolize adenosine and its derivatives.

Role of the 5'-Hydroxyl Group in Adenosine Deaminase (ADA) Substrate Recognition

The 5'-hydroxyl group of adenosine is of paramount importance for its recognition and deamination by adenosine deaminase (ADA), an enzyme crucial for purine (B94841) metabolism. lookchem.com Studies have unequivocally demonstrated that the presence of a free 5'-hydroxyl group is a critical determinant for ADA activity. lookchem.com Consequently, this compound, which has this hydroxyl group blocked by an acetyl moiety, is not a substrate for adenosine deaminase. lookchem.com This lack of activity highlights the stringent structural requirements of the ADA active site, where the 5'-hydroxyl group likely participates in essential hydrogen bonding interactions for proper substrate positioning and catalysis. researchgate.net The inability of ADA to deaminate 5'-O-acetylated adenosine derivatives underscores the critical role of this specific functional group in enzymatic recognition. lookchem.com

Interaction with Adenylate Kinase and Hexokinase

Inhibition of Mycobacterial Adenylation Enzymes

This compound and its analogues have emerged as significant inhibitors of a class of enzymes essential for the survival of certain pathogenic bacteria, most notably Mycobacterium tuberculosis.

Specificity towards MbtA in Siderophore Biosynthesis

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the production of iron-chelating molecules called siderophores, specifically mycobactins, for iron acquisition, which is critical for its growth and virulence. lookchem.com The biosynthesis of mycobactins is initiated by the enzyme MbtA, an adenylate-forming enzyme. lookchem.comwikipedia.org MbtA catalyzes the activation of salicylic (B10762653) acid by condensing it with ATP to form a salicyl-AMP intermediate. lookchem.comwikipedia.org

Derivatives of this compound, particularly 5'-O-[N-(acyl)sulfamoyl]adenosines (acyl-AMS), have been designed as potent inhibitors of MbtA. lookchem.comutah.edu These compounds act as mimics of the natural reaction intermediate, salicyl-AMP, and bind tightly to the MbtA active site, thereby blocking the siderophore biosynthesis pathway. wikipedia.org The specificity of these inhibitors for MbtA and other related non-ribosomal peptide synthetase (NRPS) adenylation enzymes is a key area of research for the development of new antitubercular agents. lookchem.com Structure-activity relationship (SAR) studies have revealed that modifications to the acyl group of these inhibitors are well-tolerated, allowing for the optimization of their inhibitory potency and whole-cell activity against M. tuberculosis. lookchem.comnih.gov

| Inhibitor Class | Target Enzyme | Mechanism of Action | Relevance |

| 5'-O-[N-(acyl)sulfamoyl]adenosines | MbtA | Mimics salicyl-AMP intermediate, inhibiting adenylation | Inhibition of mycobactin (B74219) biosynthesis in M. tuberculosis |

Acetyl Group Transfer and Associated Enzymatic Processes

The acetyl group of this compound can be enzymatically transferred, a process central to various biological regulatory mechanisms. Enzymes known as deacetylases are responsible for removing acetyl groups from molecules.

One major class of enzymes involved in such processes are the sirtuins (Class III histone deacetylases), which are NAD+-dependent deacetylases. nih.gov The mechanism of sirtuins involves the transfer of the acetyl group from an acetylated substrate to a molecule of ADP-ribose, which is generated from NAD+. researchgate.net This results in the formation of O-acetyl-ADP-ribose and the deacetylated substrate. researchgate.net While primarily studied in the context of protein deacetylation, the fundamental chemistry of acetyl group transfer is relevant.

Additionally, other enzymes like butyrylcholinesterase have been shown to be capable of regioselective deacetylation, specifically at the 5'-position of peracetylated adenosine. lookchem.com This indicates that esterases can recognize and cleave the acetyl group from the 5'-O-position of adenosine derivatives. The enzymatic transfer of the acetyl group from this compound is therefore a plausible biological reaction, catalyzed by specific acetyltransferases or deacetylases, playing a role in cellular signaling and metabolism.

| Enzyme Class | Mechanism | Potential Role with this compound |

| Sirtuins (NAD+-dependent deacetylases) | Transfers acetyl group to ADP-ribose | Potential for enzymatic deacetylation |

| Butyrylcholinesterase (and other esterases) | Hydrolytic cleavage of the ester bond | Deacetylation to produce adenosine |

| Acetyltransferases | Transfer of the acetyl group to an acceptor molecule | Potential for transacetylation reactions |

Metabolic Fates and Biotransformation of Acetylated Adenosine Compounds

Hydrolytic Deacetylation Pathways

The primary and most immediate metabolic fate of many acetylated adenosine (B11128) compounds is the hydrolytic cleavage of the acetyl groups. This deacetylation is often a rapid process catalyzed by various esterase enzymes present in the plasma and tissues, such as the liver.

Research into acylated adenosine derivatives has demonstrated that enzymes like butyrylcholinesterase (BChE) can selectively catalyze the hydrolysis of the 5'-O-acetyl group. tandfonline.comtandfonline.comresearchgate.net For instance, in studies involving 6-amino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine, BChE was found to selectively remove the acetyl group at the 5' position, yielding the 2',3'-di-O-acetyl derivative. tandfonline.comresearchgate.net This regioselective enzymatic deacetylation highlights the susceptibility of the primary hydroxyl group's ester linkage to hydrolysis. tandfonline.comtandfonline.comresearchgate.net

In a study on 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117), a key Phase I metabolite was identified as the fully deacetylated N6-(3-hydroxyphenyl) adenosine (M8). nih.govnih.gov This indicates that hydrolysis of all three ester groups is a significant metabolic pathway for fully acetylated adenosine analogues. nih.gov

| Substrate | Enzyme | Primary Product | Reference |

|---|---|---|---|

| 6-amino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Butyrylcholinesterase (BChE) | 6-amino-9-[(2,3-di-O-acetyl-β-D-ribofuranosyl]purine | tandfonline.comtandfonline.comresearchgate.net |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine | (In vivo esterases) | N6-(3-hydroxyphenyl) adenosine | nih.govnih.gov |

Phase I Metabolic Transformations of Adenosine Analogues

Following deacetylation, the resulting adenosine analogue can undergo Phase I metabolic reactions. drughunter.comdroracle.ai These reactions typically involve the introduction or unmasking of polar functional groups, such as hydroxyl groups, through oxidation, reduction, or hydrolysis. droracle.ai The primary goal of Phase I metabolism is to increase the molecule's hydrophilicity or prepare it for subsequent Phase II conjugation reactions. drughunter.comdroracle.ai

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I oxidative reaction, often catalyzed by the cytochrome P450 (CYP) enzyme superfamily. droracle.ai This process can significantly alter the biological properties of a molecule and create a new site for Phase II conjugation.

In the metabolism of the adenosine analogue WS070117, after initial deacetylation and subsequent loss of the ribofuranose moiety to form N6-(3-hydroxyphenyl) adenine (B156593) (M7), a hydroxylated metabolite was identified. nih.gov This metabolite, 8-hydroxy-N6-(3-hydroxyphenyl) adenosine (M6), is formed by oxidation at the C-8 position of the purine (B94841) ring. nih.gov This demonstrates that the adenine core of adenosine analogues is susceptible to oxidative metabolism, a key step in their biotransformation cascade. nih.gov

Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. drughunter.comresearchgate.net This process further increases water solubility and facilitates renal or biliary excretion. drughunter.com For adenosine analogues, common conjugation reactions include glucuronidation and sulfation. nih.gov

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to a substrate. uomus.edu.iqnih.govnih.gov This reaction typically occurs on hydroxyl, carboxyl, or amino functional groups. uomus.edu.iq

Studies on the metabolites of WS070117 in rat urine identified several glucuronide conjugates. nih.govmdpi.com Two key glucuronidated metabolites were N6-(3-O-β-D-glucuronyphenyl) adenine (M2) and N6-(3-O-β-D-glucuronyphenyl) adenosine (M4). nih.gov In both cases, the glucuronic acid moiety was attached to the phenolic hydroxyl group of the N6-substituent, highlighting this as a primary site for conjugation. nih.govnih.gov The formation of these metabolites underscores the importance of glucuronidation in the detoxification and clearance of hydroxylated adenosine analogues. nih.govnih.gov

Sulfation is another critical Phase II conjugation reaction, mediated by sulfotransferase (SULT) enzymes. nih.govyoutube.com This pathway involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. nih.govnih.gov The resulting sulfate (B86663) conjugates are typically highly water-soluble and readily excreted. nih.gov

The metabolic profile of WS070117 also revealed the presence of sulfated metabolites. nih.gov Specifically, N6-(3-O-sulfophenyl) adenosine (M5) was identified, where the sulfate group is conjugated to the phenolic hydroxyl group. nih.govmdpi.com Another sulfated metabolite, N8-hydroxy-N6-(3-O-sulfophenyl) adenine (M3), demonstrated that sulfation can occur after an initial Phase I hydroxylation, representing a multi-step metabolic process. nih.gov

| Metabolite ID | Metabolite Structure | Conjugation Pathway | Reference |

|---|---|---|---|

| M2 | N6-(3-O-β-D-glucuronyphenyl) adenine | Glucuronidation | nih.gov |

| M4 | N6-(3-O-β-D-glucuronyphenyl) adenosine | Glucuronidation | nih.gov |

| M5 | N6-(3-O-sulfophenyl) adenosine | Sulfation | nih.govmdpi.com |

| M3 | N8-hydroxy-N6-(3-O-sulfophenyl) adenine | Hydroxylation & Sulfation | nih.gov |

In Vivo Metabolite Identification and Profiling Studies

The identification and structural elucidation of metabolites in biological fluids are crucial for understanding the complete biotransformation pathway of a compound. Modern analytical techniques are essential for these profiling studies.

In the investigation of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117), researchers analyzed rat urine following oral administration. nih.gov They employed a combination of high-performance liquid chromatography (HPLC) with a diode array detector (DAD), ion trap electrospray ionization-mass spectrometry (ESI-MS), and off-line microprobe nuclear magnetic resonance (NMR) to identify the metabolites. nih.govmdpi.com This comprehensive approach allowed for the unambiguous structural determination of seven different metabolites, mapping out the intricate pathways of hydrolysis, hydroxylation, glucuronidation, and sulfation that the parent compound undergoes. nih.gov Such studies provide invaluable, direct evidence of the metabolic fate of acetylated adenosine analogues in a living system. nih.govmdpi.com

Applications in Chemical Biology and Biomedical Research

Utilization as Biochemical Reagents and Probes

5'-O-Acetyl Adenosine (B11128) serves as a versatile biochemical reagent, primarily as a substrate for enzymatic studies and as a precursor for the synthesis of more complex molecular probes and potential therapeutic agents. The modification at the 5'-hydroxyl position is a key strategy for developing compounds that can interact specifically with enzymes and receptors.

Researchers have synthesized various acylated adenosine derivatives to investigate the regioselective action of hydrolytic enzymes. researchgate.net In such studies, compounds like 5'-O-Acetyl Adenosine can be used as substrates to determine the specificity and mechanism of enzymes that catalyze deacetylation. For instance, studies on the enzymatic hydrolysis of acetylated adenosine derivatives help elucidate how enzymes can selectively remove acetyl groups from different positions on the ribose sugar, which is fundamental to understanding biological processes and for developing biocatalytic methods in organic synthesis. researchgate.net

Furthermore, the 5'-O- position of adenosine is a common site for modification in the development of targeted inhibitors. A notable example is the creation of a series of 5′-O-[(N-acyl)sulfamoyl]adenosines designed as antitubercular agents. nih.gov These compounds function by inhibiting MbtA, an adenylation enzyme essential for the biosynthesis of mycobactins, which are siderophores required for iron acquisition in Mycobacterium tuberculosis. The systematic evaluation of different acyl groups in this position revealed specific structure-activity relationships (SAR), highlighting the importance of the 5'-O-substituent for potent enzyme inhibition. nih.gov While not this compound itself, this research underscores the strategic importance of modifying this position to create potent and selective biochemical reagents.

The synthesis of adenosine 5′-diphosphate ribose (ADPR) analogues as probes for the TRPM2 cation channel also illustrates the utility of modifying the terminal ribose, a concept related to the 5'-position of adenosine. acs.org These studies demonstrate that even subtle changes, such as the presence or absence of hydroxyl or acetyl groups, can significantly impact biological activity, reinforcing the role of derivatives like this compound as tools to probe complex biological systems. acs.org

Role in Oligonucleotide Synthesis and Modifications

In the field of nucleic acid chemistry, the acetylation of the 5'-hydroxyl group of nucleosides is a critical, albeit transient, step in the automated solid-phase synthesis of oligonucleotides. This process is central to the widely used phosphoramidite (B1245037) method. While this compound is not a direct building block, the in-situ formation of a 5'-O-acetyl group on the terminal nucleoside of a growing oligonucleotide chain is a key procedure known as "capping."

The primary purpose of the capping step is to prevent the formation of failure sequences, specifically "shortmers" or (n-1) sequences, which are oligonucleotides with an internal base deletion. After a nucleoside phosphoramidite has been coupled to the growing chain, a small percentage of the 5'-hydroxyl groups on the solid support-bound chain may remain unreacted. To ensure the fidelity of the final oligonucleotide product, these unreacted hydroxyl groups must be permanently blocked from participating in subsequent coupling reactions.

This is achieved by introducing a capping mixture, which acetylates the free 5'-hydroxyls. The resulting 5'-O-acetyl group is chemically inert to the subsequent steps of the synthesis cycle, effectively terminating the elongation of that particular chain. This ensures that only the desired full-length oligonucleotides are synthesized.

| Reagent | Role in Capping Process |

|---|---|

| Acetic Anhydride (B1165640) | The primary acetylating agent that reacts with the free 5'-hydroxyl group. |

| N-Methylimidazole (NMI) | Acts as a catalyst for the acetylation reaction. |

| Pyridine (B92270) or Lutidine | Used as a base to scavenge the acetic acid byproduct, preventing detritylation of the next phosphoramidite monomer. |

| Tetrahydrofuran (THF) | Commonly used as the solvent for the capping reagents. |

Historically, in the earlier phosphodiester method of oligonucleotide synthesis developed by Har Gobind Khorana, 3'-O-acetylnucleoside-5'-O-phosphate was used as a key reactant, demonstrating the long-standing importance of acetyl groups in the chemical synthesis of nucleic acids.

Development of Reference Standards for Metabolomic Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on the use of high-purity reference standards for the accurate identification and quantification of metabolites. This compound, available commercially as a purified chemical compound with a purity of ≥98%, is well-suited for this application. scbt.comclearsynth.com

In mass spectrometry (MS)-based metabolomics, reference standards are crucial for several reasons:

Compound Identification: By comparing the retention time in liquid chromatography (LC) and the mass spectrum (including fragmentation patterns) of an unknown analyte in a biological sample to that of a pure standard like this compound, researchers can confidently identify its presence.

Quantification: Reference standards are used to create calibration curves, enabling the determination of the absolute concentration of the corresponding metabolite in a sample.

Quality Control: They are used to monitor the performance and stability of analytical instruments over time, ensuring that data is reliable and reproducible across different batches and studies. nih.gov

Adenosine and its various modified forms are key components of cellular metabolism. Therefore, having standards for derivatives such as this compound is important for studies investigating metabolic pathways where such modifications might occur, either naturally or as a result of xenobiotic exposure. The availability of mass spectrometry data for adenosine and its analogs provides the foundational information needed to develop analytical methods for their detection. massbank.euacs.org While adenosine itself is available as a certified pharmaceutical secondary standard, the availability of purified derivatives like this compound extends the range of metabolites that can be accurately studied in metabolomic research. sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C12H15N5O5 | scbt.com |

| Molecular Weight | 309.28 g/mol | scbt.com |

| CAS Number | 2140-25-2 | scbt.com |

| Purity | ≥98% | scbt.com |

Screening Library Components for Biological Activity

Chemical screening libraries are collections of small molecules that are used in high-throughput screening (HTS) to identify compounds with specific biological activities. These libraries are a cornerstone of modern drug discovery and chemical biology. This compound, as an adenosine derivative, is a logical component for inclusion in focused or targeted libraries designed to probe biological systems involving adenosine signaling.

Adenosine receptors and enzymes that metabolize adenosine are significant therapeutic targets for a wide range of conditions. guidetopharmacology.org Consequently, libraries containing a diverse set of adenosine analogs are frequently screened to discover novel agonists, antagonists, or enzyme inhibitors. For example, computational and structure-based screening of libraries of riboside compounds has been used to identify novel agonists for adenosine receptors. nih.gov Similarly, HTS campaigns have been employed to discover new inhibitors of enzymes like adenosine deaminase. escholarship.org

The inclusion of compounds like this compound in these libraries allows researchers to explore the structure-activity relationships around the adenosine scaffold. By testing a series of related compounds where specific positions, such as the 5'-hydroxyl group, are modified, scientists can determine which chemical features are essential for biological activity. This systematic approach was effectively used in the development of the previously mentioned MbtA inhibitors, where a library of 5'-O-acyl-sulfamoyl-adenosines was synthesized and screened to identify the most potent antitubercular agents. nih.gov While this compound may not itself be the final active compound, its presence in a screening library provides valuable data points for building a comprehensive understanding of a biological target.

Advanced Analytical and Spectroscopic Characterization Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of nucleosides and their derivatives due to its high sensitivity, specificity, and throughput.

LC-MS/MS is a primary method for the reliable quantification of adenine (B156593) nucleotides in various biological samples. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar analytes like adenosine (B11128) and its derivatives, which are typically challenging to retain on conventional reversed-phase columns. nih.govmdpi.com The mass spectrometer is commonly operated in the positive ion mode using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), for high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. uni-konstanz.de For adenosine, a common transition monitored is the precursor ion [M+H]⁺ at m/z 268.1, which fragments to a primary product ion at m/z 136.1, corresponding to the adenine base. mdpi.comnih.gov

Method validation is critical and typically assesses linearity, accuracy, precision, matrix effects, and carryover to ensure reliable results. nih.govresearchgate.net Such validated methods can be applied to quantify a wide range of adenosine-related metabolites in diverse matrices including plasma, cells, and tissue extracts. nih.govsemanticscholar.org

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Adenosine | 268.1 | 136.1 | Positive |

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, is indispensable for the structural elucidation of unknown metabolites. pharmaron.comnih.gov HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a metabolite. mdpi.com

In the context of 5'-O-Acetyl Adenosine metabolism, HRMS can identify modifications such as hydrolysis, oxidation, or conjugation. nih.gov The fragmentation pattern (MS/MS spectrum) provides crucial structural information. pharmaron.com For instance, the accurate mass of the precursor ion for this compound (C₁₂H₁₅N₅O₅) would be measured to confirm its elemental formula. scbt.com Fragmentation would be expected to yield a characteristic neutral loss corresponding to the acetyl group and a prominent fragment ion corresponding to the protonated adenine base (m/z 136.0618). massbank.eu This combination of accurate mass and specific fragmentation patterns allows for the confident identification of metabolites in complex mixtures. nih.govresearchgate.net

| Compound | Formula | Precursor Ion [M+H]⁺ | Theoretical m/z | Key Fragment Ion | Fragment m/z |

|---|---|---|---|---|---|

| Adenosine | C₁₀H₁₃N₅O₄ | [C₁₀H₁₄N₅O₄]⁺ | 268.1040 | Adenine base [C₅H₆N₅]⁺ | 136.0618 |

| This compound | C₁₂H₁₅N₅O₅ | [C₁₂H₁₆N₅O₅]⁺ | 310.1146 | Adenine base [C₅H₆N₅]⁺ | 136.0618 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive structural information, including stereochemistry and conformational details of molecules in solution. nih.gov

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. copernicus.org For this compound, the ¹H NMR spectrum reveals key structural features. The chemical shift (δ) of the protons on the ribose ring is particularly sensitive to the sugar's conformation (sugar pucker). nsf.gov The coupling constants (J) between adjacent protons (e.g., J₁'₂') provide dihedral angle information, which helps to define the three-dimensional structure in solution. researchgate.net

The presence of the acetyl group at the 5'-position causes a downfield shift of the H-5' protons compared to unmodified adenosine. A characteristic singlet for the acetyl methyl protons (-COCH₃) would also be observed, typically around δ 2.0-2.1 ppm. nih.govresearchgate.net Analysis of these parameters allows for a detailed investigation of the molecule's preferred conformation and dynamics in solution. copernicus.orgnih.gov

| Proton Assignment | Typical Chemical Shift (δ, ppm) for Acetylated Adenosine Derivative | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 | ~8.52 | s (singlet) | - |

| H-2 | ~8.42 | s (singlet) | - |

| H-1' | ~6.27 | d (doublet) | J = 5.2 |

| H-2' | ~6.06 | dd (doublet of doublets) | J = 5.6, 5.2 |

| H-3' | ~5.65 | dd (doublet of doublets) | J = 5.6, 3.2 |

| H-4' | ~4.39 | m (multiplet) | - |

| H-5'a, H-5'b | ~4.43, ~4.25 | m (multiplet) | - |

| 5'-OCOCH₃ | ~2.01 | s (singlet) | - |

Note: Data adapted from a related compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, for illustrative purposes. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming molecular connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the ribose ring. For example, the H-1' proton will show a correlation to the H-2' proton, which in turn correlates to H-3', and so on. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of the carbon signals of the ribose and adenine moieties based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range (2-3 bond) correlations between protons and carbons. To confirm the position of the acetyl group on this compound, an HMBC spectrum would show a correlation from the H-5' protons to the carbonyl carbon of the acetyl group (C=O), and from the methyl protons of the acetyl group to the same carbonyl carbon. nih.govsemanticscholar.org This provides definitive proof of the 5'-O-acetylation.

NMR-based metabolomics provides a comprehensive and unbiased profile of low-molecular-weight metabolites in biological samples such as serum, urine, or tissue extracts. nih.govau.dk This technique can be used to investigate the metabolic impact of adenosine derivatives or to detect their presence in a biological system. researchgate.net

In a typical NMR-based metabolomics study, ¹H NMR spectra of biological samples are acquired. researchgate.net The resulting complex spectra represent a snapshot of the metabolome. By applying multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), subtle metabolic changes between different sample groups can be identified. researchgate.net This approach can reveal changes in metabolic pathways, such as energy metabolism, lipid metabolism, or choline (B1196258) metabolism, in response to treatment with a compound like an acetylated adenosine analog. researchgate.netelsevierpure.com

Unraveling the Solid-State Architecture of this compound Through X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties and biological interactions of a compound. For this compound, a key derivative of the nucleoside adenosine, X-ray crystallography serves as the definitive technique for elucidating its molecular conformation, crystal packing, and intermolecular interactions. However, a comprehensive search of crystallographic databases and scientific literature indicates that the specific crystal structure of this compound has not been publicly reported.

While detailed crystallographic data for the monosubstituted this compound is not available, studies on the related compound, adenosine, provide a foundational understanding of the core nucleoside structure. For instance, powder X-ray diffraction data for adenosine reveals its crystal system and unit cell parameters, offering insights into how the unmodified nucleoside packs in the solid state.

In a typical X-ray crystallography experiment for a compound like this compound, researchers would first grow a single, high-quality crystal. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected. The analysis of this pattern allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal.

Once the diffraction data is processed, a model of the molecule's structure is refined to fit the experimental data. This refinement yields precise atomic coordinates, from which crucial information such as bond lengths, bond angles, and torsion angles can be derived. This detailed structural information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and understanding the molecule's interactions with biological targets.

Although the specific crystallographic parameters for this compound remain to be determined and reported, the established methodologies of X-ray crystallography are poised to provide a definitive solid-state structural elucidation. Such a study would be a valuable addition to the structural database of adenosine derivatives, contributing to a deeper understanding of this important class of biomolecules.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 5'-O-Acetyl Adenosine in laboratory settings?

- Methodological Answer : Synthesis typically involves regioselective acetylation of adenosine at the 5'-hydroxyl group using acetic anhydride or acetyl chloride under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm the acetyl group’s position and purity. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to verify molecular weight. Chromatographic methods (HPLC or TLC) ensure purity .

Q. How can researchers detect and quantify O-acetyl modifications in nucleosides like this compound?

- Methodological Answer : O-acetyl groups are alkali-labile and can be detected via hydrolysis under mild alkaline conditions (e.g., 0.1 M NaOH) followed by HPLC analysis to monitor adenosine regeneration. Immunochemical methods, such as monoclonal antibodies (e.g., 493D4) specific to O-acetylated epitopes, are also employed for sensitive detection in biological matrices. MS-based fragmentation (MS/MS) identifies acetylated sites by analyzing neutral loss of 60 Da (acetic acid) .

Advanced Research Questions

Q. What experimental strategies are used to investigate the functional role of this compound in sirtuin-mediated deacetylation?

- Methodological Answer : Enzymatic assays using recombinant sirtuins (e.g., Sir2 or SirTM) can assess substrate specificity. Fluorescence-based deacetylation assays (e.g., using AMC-labeled substrates) quantify enzymatic activity in the presence of this compound. Structural studies (X-ray crystallography or cryo-EM) resolve binding interactions, while isotopically labeled acetyl groups (C or H) track metabolic incorporation into sirtuin pathways .

Q. How can conflicting data on O-acetylation site specificity in adenosine derivatives be resolved?

- Methodological Answer : Contradictions often arise from differences in sample preparation (e.g., hydrolysis conditions) or analytical sensitivity. Researchers should validate findings using orthogonal techniques:

- Antibody cross-reactivity : Compare results from multiple antibodies (e.g., 493D4 vs. anti-acetyllysine antibodies) .

- MS/MS fragmentation : Use high-resolution tandem MS to distinguish positional isomers (e.g., 2'- vs. 5'-O-acetyl) via diagnostic fragment ions .

- Synthetic standards : Co-elute synthetic this compound with experimental samples in HPLC/MS to confirm retention times .

Q. What are the best practices for ensuring reproducibility in studies involving this compound synthesis and validation?

- Methodological Answer :

- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental protocols, including reaction stoichiometry, purification steps, and characterization data (e.g., NMR chemical shifts, MS spectra) .

- Peer validation : Share synthetic intermediates with collaborating labs for independent verification.

- Reference standards : Use commercially available adenosine derivatives (e.g., Dr. Ehrenstorfer’s certified reference materials) for calibration .

Data Analysis and Interpretation

Q. How can researchers differentiate between enzymatic and non-enzymatic acetylation artifacts in studies of this compound?

- Methodological Answer :

- Negative controls : Include reactions without enzymes or cofactors (e.g., NAD for sirtuins) to rule out spontaneous acetylation .

- Kinetic assays : Compare acetylation rates under varying pH/temperature conditions. Non-enzymatic reactions typically lack saturation kinetics.

- Isotope tracing : Use C-labeled acetyl-CoA to trace enzymatic incorporation into adenosine derivatives .

Ethical and Reporting Considerations

Q. How should researchers address the limitations of antibody-based detection of O-acetylated nucleosides?

- Methodological Answer :

- Specificity testing : Pre-absorb antibodies with non-acetylated adenosine to confirm epitope specificity.

- Quantitative validation : Cross-validate antibody signals with MS-based quantification.

- Transparency : Disclose antibody lot numbers, dilution factors, and potential cross-reactivities in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.